molecular formula C15H11BrO3 B020858 2-Acetoxy-4'-bromobenzophenone CAS No. 100954-50-5

2-Acetoxy-4'-bromobenzophenone

Cat. No.: B020858
CAS No.: 100954-50-5
M. Wt: 319.15 g/mol
InChI Key: XJAWYUDNVDPZJF-UHFFFAOYSA-N
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Description

2-Acetoxy-4’-bromobenzophenone is a brominated benzophenone derivative. It is structurally related to various bromophenols and quinol esters, which have been studied for their biological activities. This compound is characterized by its white to light yellow solid appearance and has a molecular formula of C15H11BrO3 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetoxy-4’-bromobenzophenone typically involves the acetylation of 4’-bromobenzophenone. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction mixture is heated under reflux conditions to facilitate the acetylation process .

Industrial Production Methods

Industrial production methods for 2-Acetoxy-4’-bromobenzophenone are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Acetoxy-4’-bromobenzophenone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.

    Hydrolysis: The acetoxy group can be hydrolyzed to form 4’-bromobenzophenone.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form alcohol derivatives.

Common Reagents and Conditions

    Substitution: Palladium-catalyzed cross-coupling reactions using reagents like organoboron compounds.

    Hydrolysis: Aqueous acidic or basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products

    Substitution: Various substituted benzophenones.

    Hydrolysis: 4’-bromobenzophenone.

    Oxidation: Quinones.

    Reduction: Alcohol derivatives.

Scientific Research Applications

2-Acetoxy-4’-bromobenzophenone is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of other complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Acetoxy-4’-bromobenzophenone involves hydrolysis in an aqueous solution to generate an oxenium ion intermediate. This intermediate is selectively trapped by nucleophiles. The substituents on the benzene ring play a crucial role in stabilizing the intermediate and influencing the rate of ionization.

Comparison with Similar Compounds

Similar Compounds

  • 4’-Bromobenzophenone
  • 2-Acetoxybenzophenone
  • 4’-Methoxybenzophenone

Uniqueness

2-Acetoxy-4’-bromobenzophenone is unique due to the presence of both acetoxy and bromine substituents on the benzophenone core. This combination imparts distinct chemical reactivity and potential biological activities compared to its analogs .

Properties

IUPAC Name

[2-(4-bromobenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrO3/c1-10(17)19-14-5-3-2-4-13(14)15(18)11-6-8-12(16)9-7-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJAWYUDNVDPZJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30641566
Record name 2-(4-Bromobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100954-50-5
Record name 2-(4-Bromobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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